![molecular formula C9H7F3N2O B11891615 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core substituted with a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable scaffold for various applications.
Métodos De Preparación
The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the preparation of this compound-4-carbaldehyde, which is then subjected to further reactions to yield the desired compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .
Análisis De Reacciones Químicas
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as pyrazolo[1,5-A]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar core structure but differ in their substituents and specific properties. The unique combination of a methoxy group and a trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity, setting it apart from its analogs .
Propiedades
Fórmula molecular |
C9H7F3N2O |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-4-2-3-6-5-7(9(10,11)12)13-14(6)8/h2-5H,1H3 |
Clave InChI |
HKLZJBNLUGCAHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CC(=NN21)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



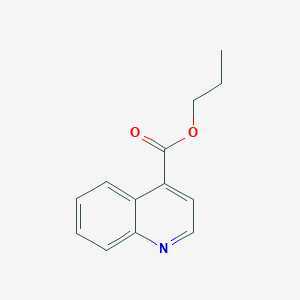
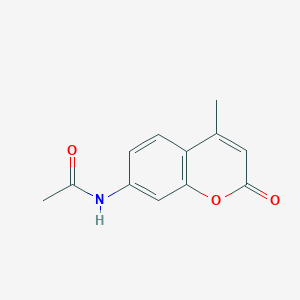
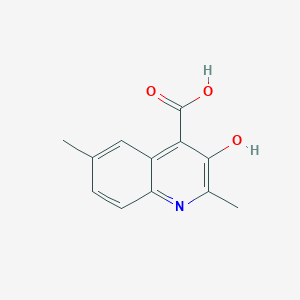
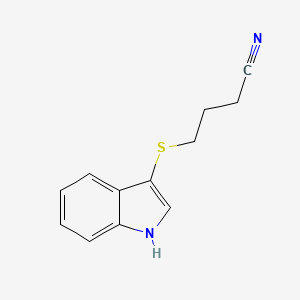
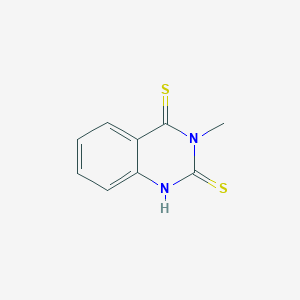
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)

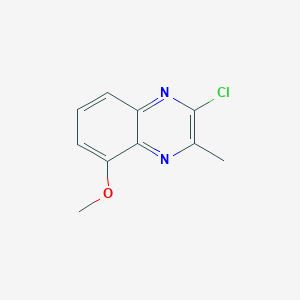

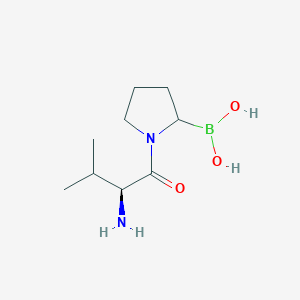
![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
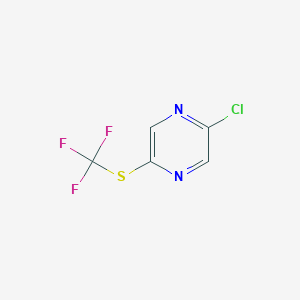
![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)
